2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1240527-16-5
VCID: VC3357468
InChI: InChI=1S/C6H8F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h2H,1,3-4H2,(H,10,11)
SMILES: C=CCNC(=O)OCC(F)(F)F
Molecular Formula: C6H8F3NO2
Molecular Weight: 183.13 g/mol

2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate

CAS No.: 1240527-16-5

Cat. No.: VC3357468

Molecular Formula: C6H8F3NO2

Molecular Weight: 183.13 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate - 1240527-16-5

Specification

CAS No. 1240527-16-5
Molecular Formula C6H8F3NO2
Molecular Weight 183.13 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-prop-2-enylcarbamate
Standard InChI InChI=1S/C6H8F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h2H,1,3-4H2,(H,10,11)
Standard InChI Key ZTMVEWXRERMAJE-UHFFFAOYSA-N
SMILES C=CCNC(=O)OCC(F)(F)F
Canonical SMILES C=CCNC(=O)OCC(F)(F)F

Introduction

Identifier TypeValue
CAS Registry Number1240527-16-5
Molecular FormulaC₆H₈F₃NO₂
Molecular Weight183.13 g/mol
IUPAC Name2,2,2-trifluoroethyl N-prop-2-enylcarbamate
MDL NumberMFCD16547531
PubChem CID47002895
Standard InChIInChI=1S/C6H8F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h2H,1,3-4H2,(H,10,11)
InChI KeyZTMVEWXRERMAJE-UHFFFAOYSA-N
SMILES NotationC=CCNC(=O)OCC(F)(F)F

The IUPAC name, 2,2,2-trifluoroethyl N-prop-2-enylcarbamate, follows systematic nomenclature rules for organic compounds, clearly indicating the trifluoroethyl group attached to the carbamate oxygen and the prop-2-enyl (allyl) group attached to the nitrogen .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate is crucial for evaluating its applications and handling requirements. This section details the compound's fundamental properties as determined through scientific characterization.

Physical Appearance and Basic Properties

2,2,2-Trifluoroethyl N-(prop-2-en-1-yl)carbamate presents as a liquid at room temperature, as reported in technical specifications . This physical state facilitates its use in various applications, particularly in research settings where liquid compounds offer advantages in terms of handling and incorporation into reaction mixtures.

The molecular weight of the compound is 183.13 g/mol, which places it in the range of small organic molecules that are often used as building blocks in organic synthesis or as components in more complex chemical applications .

Chemical Structure and Reactivity

The chemical structure of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate features several reactive functional groups that contribute to its chemical behavior:

  • Carbamate Group: The central carbamate functionality (–NHCOO–) serves as a linking moiety between the trifluoroethyl and allyl groups. This group can participate in various reactions, including hydrolysis under acidic or basic conditions.

  • Trifluoroethyl Group: The presence of three fluorine atoms on the ethyl terminus creates a highly electron-withdrawing group that influences the reactivity of the adjacent carbamate oxygen. This trifluoromethyl group enhances the compound's lipophilicity and can affect its metabolism in biological systems.

  • Allyl Group: The prop-2-en-1-yl substituent on the nitrogen atom contains a carbon-carbon double bond that can participate in addition reactions, such as hydroboration, epoxidation, or halogenation. The terminal alkene also makes the compound suitable for polymerization and cross-linking reactions.

The combination of these functional groups creates a molecule with diverse reactivity profiles, making it potentially valuable in organic synthesis and as a precursor in the preparation of more complex molecules.

Synthesis and Production

The production of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate involves specific synthetic pathways that leverage organic chemistry principles to create the carbamate linkage between the trifluoroethyl and allyl components.

Industrial Production and Packaging

For commercial and research applications, 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate is produced according to standardized procedures that ensure consistent quality and purity. American Elements, a supplier of this compound, details typical industrial packaging methods:

  • Bulk Packaging: Palletized plastic 5 gallon/25 kg pails, fiber and steel drums up to 1 ton super sacks, available in full container (FCL) or truck load (T/L) quantities .

  • Research Quantities: For research use, smaller quantities are packaged appropriately, with consideration for air sensitivity if applicable. These may be packaged under argon or vacuum to maintain purity and prevent degradation .

  • Solution Packaging: When supplied in solution form, the compound may be packaged in polypropylene, plastic, or glass jars, with larger quantities available in palletized 440 gallon liquid totes .

Each shipment typically includes a Certificate of Analysis and Safety Data Sheet (SDS) to ensure proper handling and verify the product's specifications .

Applications and Research Uses

2,2,2-Trifluoroethyl N-(prop-2-en-1-yl)carbamate has several potential applications across scientific disciplines, primarily due to its unique structural features and reactivity profile.

Synthetic Chemistry Applications

In synthetic organic chemistry, 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate may serve as:

  • Building Block: The compound can function as a versatile building block for constructing more complex molecular architectures.

  • Protecting Group: Carbamates are commonly used as protecting groups for amines in multi-step syntheses. The trifluoroethyl variant may offer advantages in terms of stability or selective deprotection conditions.

  • Fluorine Introduction: As a source of fluorinated functionality, this compound provides a means to incorporate the trifluoroethyl group into target molecules, which can be valuable for modifying the properties of pharmaceuticals, agrochemicals, or materials.

Materials Science

The potential applications in materials science may include:

  • Polymer Chemistry: The allyl group enables participation in polymerization reactions, potentially leading to fluorinated polymers with specialized properties.

  • Surface Modification: Fluorinated compounds can impart water and oil repellency to surfaces, suggesting possible applications in coatings or surface treatments.

  • Specialty Materials: The compound may serve as a precursor for materials with unique properties, such as enhanced thermal stability or chemical resistance due to the fluorine content.

Structural Analysis and Characterization

The structural characterization of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate relies on various analytical techniques that provide insights into its molecular structure, purity, and chemical identity.

Chemical Identity Verification

The chemical identity of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate can be verified through its standardized chemical identifiers:

  • InChI and InChI Key: The International Chemical Identifier (InChI) provides a standardized method to represent the chemical structure. For this compound, the standard InChI is:
    InChI=1S/C6H8F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h2H,1,3-4H2,(H,10,11)

  • SMILES Notation: The Simplified Molecular-Input Line-Entry System (SMILES) representation for the compound is:
    C=CCNC(=O)OCC(F)(F)F

These standardized notations allow for unambiguous identification of the compound and facilitate database searches and computational analyses.

Comparison with Related Compounds

Understanding the relationship between 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate and structurally similar compounds provides context for its chemical behavior and potential applications.

Structural Analogs

A closely related compound is 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate, which differs only in the nature of the carbon-carbon multiple bond in the prop-2-yn-1-yl (propargyl) group versus the prop-2-en-1-yl (allyl) group of our target compound. The propargyl variant contains a carbon-carbon triple bond instead of a double bond.

Key differences between these structural analogs include:

  • Reactivity: The propargyl group (with its triple bond) typically exhibits different reactivity compared to the allyl group. While both can participate in addition reactions, the propargyl group can also undergo metal-catalyzed coupling reactions that are distinct from those accessible to alkenes.

  • Geometry: The linear geometry of the alkyne in the propargyl derivative contrasts with the planar geometry of the alkene in the allyl compound, potentially affecting molecular packing and intermolecular interactions.

  • Acidity: The terminal alkyne proton in the propargyl derivative is typically more acidic than any protons in the allyl group, enabling different types of reactions under basic conditions.

Comparative Properties

A comparison of key properties between 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate and related compounds provides insight into the structure-property relationships within this class of molecules:

Property2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate
Molecular FormulaC₆H₈F₃NO₂C₆H₆F₃NO₂
Molecular Weight183.13 g/mol181.11 g/mol
Physical StateLiquid at room temperatureNot specified in search results
Key Functional GroupsCarbamate, trifluoromethyl, alkeneCarbamate, trifluoromethyl, alkyne
CAS Number1240527-16-51210203-96-5

This comparative analysis highlights the subtle structural differences that can influence the physical and chemical properties of these closely related compounds.

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